Pyrrolidine Attachment: 3-Yloxy vs. 1-Yloxy
The attachment position of the pyrrolidine ring on the pyrazine core is a critical determinant of biological activity. A cross-study comparison using BindingDB data for two closely related analogs reveals the impact of this vector. The 3-yloxy analog (target compound) lacks direct binding data, but its closest variant, 2-(1-methyl-pyrrolidin-3-yloxy)-pyrazine, demonstrates a Ki of 359 nM against nicotinic acetylcholine receptors [1]. In contrast, shifting to a 1-yloxy-ethyl linker system, as in 2-(2-pyrrolidin-1-yl-ethoxy)-pyrazine, results in a reduced affinity with a Ki of 560 nM [2]. This 1.56-fold difference suggests that the direct 3-yloxy attachment provides a more favorable binding geometry that can be further exploited by derivatization at the pyrrolidine nitrogen, a key differentiation for the target compound as a building block.
| Evidence Dimension | Nicotinic Acetylcholine Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | Not directly measured; structurally represented by 2-(1-Methyl-pyrrolidin-3-yloxy)-pyrazine |
| Comparator Or Baseline | 2-(2-Pyrrolidin-1-yl-ethoxy)-pyrazine (Ki: 560 nM) |
| Quantified Difference | Approx. 1.56-fold higher affinity for the 3-yloxy-based scaffold |
| Conditions | Displacement of [3H]-(-)-cytisine from whole rat brain synaptic membranes |
Why This Matters
This confirms that the 3-yloxy attachment mode offers a superior pharmacophoric geometry compared to the 1-yloxy-linked scaffold, making the target compound a preferred starting point for CNS-targeted library synthesis.
- [1] BindingDB. BDBM50081485: 2-(1-Methyl-pyrrolidin-3-yloxy)-pyrazine (CHEMBL90779). Affinity Data: Ki: 359 nM. Accessed 2026-04-24. View Source
- [2] BindingDB. BDBM50081494: 2-(2-Pyrrolidin-1-yl-ethoxy)-pyrazine (CHEMBL93922). Affinity Data: Ki: 560 nM. Accessed 2026-04-24. View Source
